(4-Ethynylphenyl)trimethylsilane

Description

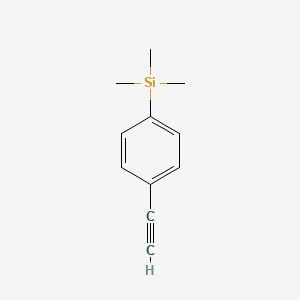

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWQLJTMSFUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

154480-67-8 | |

| Record name | Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154480-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-92-0 | |

| Record name | (4-Ethynylphenyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) for Advanced Research Applications

Introduction

(4-Ethynylphenyl)trimethylsilane is a versatile bifunctional molecule that has become an indispensable tool in modern organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a phenyl ring functionalized with a terminal alkyne at one end and a trimethylsilyl (TMS) group at the other, provides a unique combination of reactivity and stability. The TMS group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for selective deprotection under specific conditions. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and key applications, with a focus on the practical insights required by researchers and drug development professionals.

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid.[1][2][3][4] Key specifications are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 16116-92-0 | [1][2][5] |

| Molecular Formula | C₁₁H₁₄Si | [2][3][5] |

| Molecular Weight | 174.32 g/mol | [2][3] |

| Appearance | Colorless to Yellow clear liquid | [1][2][4] |

| Purity | >98.0% (GC) | [1][2][6] |

| Boiling Point | 75 °C at 4 mmHg | [2][3][4] |

| Specific Gravity | 0.90 | [2][3] |

| Refractive Index | ~1.52 | [3][6] |

| Synonyms | 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene | [1][2][3] |

Core Synthesis: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific synthesis, ethynyltrimethylsilane is coupled with a 4-halobenzene derivative (commonly 4-iodobenzene or 4-bromobenzene).

Mechanistic Rationale

The reaction relies on a dual catalytic system: a palladium(0) complex and a copper(I) salt.[9][10]

-

Palladium Cycle: The palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl halide. This is the rate-determining step and is faster for iodides than bromides.[9][10]

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.[9]

-

Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkynyl group to the palladium complex (transmetalation). The resulting palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active palladium(0) catalyst.[10]

Caption: Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add degassed triethylamine (Et₃N, 4.0 eq) as both the base and solvent. The amine base is critical for scavenging the HX produced and facilitating the formation of the copper acetylide.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) to the mixture via syringe. A slight excess ensures complete consumption of the more valuable aryl halide.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

-

Key Applications in Research & Development

The utility of this compound stems from its dual functionality. The TMS-protected alkyne is stable to many reaction conditions, while the aromatic ring can participate in various transformations.

A Linchpin in Azide-Alkyne "Click" Chemistry

The most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] After deprotection of the TMS group (typically with a fluoride source like TBAF or a simple base like K₂CO₃ in methanol) to reveal the terminal alkyne, the molecule is ready to be "clicked" onto an azide-functionalized partner.

This reaction is exceptionally reliable and forms a stable triazole linkage, making it ideal for:

-

Drug Discovery: Linking molecular fragments to build libraries of potential drug candidates.[12][13]

-

Bioconjugation: Attaching probes, tags, or therapeutic agents to biomolecules like proteins and nucleic acids.[12]

-

Materials Science: Creating functionalized polymers and surfaces.[13]

Caption: Workflow for using this compound in Click Chemistry.

Protocol for a Typical CuAAC Reaction

This protocol assumes the TMS group has been removed to yield 4-ethynylphenyl.

-

Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a suitable solvent system (e.g., a t-BuOH/H₂O mixture).

-

Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst solution. A common method is to mix sodium ascorbate (0.2 eq, from a freshly prepared aqueous solution) with copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).[14] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[14][15]

-

Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC or LC-MS.

-

Isolation: The product can typically be isolated by filtration if it precipitates, or by standard extractive workup followed by chromatography. The high efficiency of the reaction often simplifies purification.[15]

Building Block for Conjugated Materials

This compound is a key precursor for synthesizing oligo(phenylene ethynylene)s (OPEs), which are rigid, rod-like molecules studied for their applications in molecular electronics, sensors, and nanotechnology.[4][16] Iterative Sonogashira coupling and deprotection steps allow for the controlled, stepwise construction of these molecular wires. The TMS group is essential in these multi-step syntheses, ensuring that coupling occurs only at the desired position.[17]

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.[1]

-

Storage: Store in a cool, dry place, typically refrigerated (0-10 °C).[2][3] The compound should be stored under an inert gas atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture and heat.[3][6]

-

Safety: The compound is a combustible liquid.[2][3] In case of skin contact, wash with plenty of water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Conclusion

This compound is a cornerstone reagent for modern chemical synthesis. Its well-defined reactivity, enabled by the TMS-protected alkyne, allows for its strategic incorporation into complex molecular architectures. From the robust and reliable Sonogashira coupling for its synthesis to its widespread use in click chemistry for bioconjugation and drug discovery, this compound provides a dependable platform for innovation. Understanding its properties, synthetic routes, and reaction protocols is essential for any researcher aiming to leverage its power in creating next-generation molecules and materials.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved from MySkinRecipes. [Link]

-

Synthesis of trimethyl(phenylethynyl)silane by Palladium and Copper catalyzed reaction. (n.d.). Retrieved from ResearchGate. [Link]

-

This compound | C11H14Si | CID 22627839 - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

Sonogashira Coupling - SynArchive. (n.d.). Retrieved from SynArchive. [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]

-

Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved from Gelest. [Link]

-

Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane - PubChem. (n.d.). Retrieved from PubChem. [Link]

-

(a) Ethynyltrimethylsilane, 5 mol % PdCl2(PPh3)2, 2 mol % CuI, Et2NH,... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

-

Click chemistry - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed. (2019). Retrieved from PubMed. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

Sources

- 1. This compound | 16116-92-0 | TCI Deutschland GmbH [tcichemicals.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. This compound | 16116-92-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C11H14Si | CID 22627839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | C35H26Si | CID 11843649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

A Technical Guide to (4-Ethynylphenyl)trimethylsilane: A Versatile Building Block in Modern Synthesis

Introduction

(4-Ethynylphenyl)trimethylsilane is a bifunctional organosilicon compound that has emerged as a cornerstone reagent for researchers at the forefront of materials science and drug discovery. Its structure, featuring a phenyl ring substituted with a terminal alkyne protected by a trimethylsilyl (TMS) group, offers a unique combination of stability and reactivity. This guide provides an in-depth exploration of the molecule's properties, synthesis, and applications, with a focus on the strategic rationale behind its use in advanced synthetic protocols. For professionals in drug development and materials science, mastering the utility of this building block is key to innovating complex molecular architectures, from conjugated polymers for organic electronics to intricate scaffolds for bioactive agents.[1][2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and analytical identification. The TMS group not only protects the terminal alkyne but also enhances solubility in common organic solvents, simplifying reaction workups.

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 174.32 g/mol | [1][3] |

| Molecular Formula | C₁₁H₁₄Si | [1][3] |

| CAS Number | 16116-92-0 | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 75 °C at 4 mmHg | [1] |

| Specific Gravity | ~0.900 - 0.904 | [1] |

| Refractive Index (n20D) | ~1.5240 - 1.5280 | [1] |

| Synonyms | 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene | [3] |

Analytical Characterization

Spectroscopic analysis is fundamental to verifying the purity and identity of this compound. Below are the expected spectral characteristics.

| Technique | Characteristic Peaks and Assignments |

| ¹H NMR (CDCl₃) | δ ~7.4 ppm (d, 2H, Ar-H), δ ~7.2 ppm (d, 2H, Ar-H), δ ~2.5 ppm (s, 1H, ≡C-H), δ ~0.25 ppm (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~132 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~123 ppm (Ar-C), δ ~105 ppm (Ar-C≡), δ ~94 ppm (≡C-H), δ ~0 ppm (Si(CH₃)₃)[4] |

| FTIR (Neat) | ~3300 cm⁻¹ (≡C-H stretch), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~2150 cm⁻¹ (C≡C stretch, weak), ~1250 cm⁻¹ (Si-C stretch), ~840 cm⁻¹ (Si-C stretch)[5][6][7] |

| Mass Spec (EI) | M⁺ peak at m/z = 174 |

The Strategic Role of the Trimethylsilyl (TMS) Group

The utility of this compound is intrinsically linked to the function of the TMS group. Its presence is not merely incidental; it is a deliberate strategic choice that imparts two critical advantages:

-

Chemical Stability and Protection: The terminal C-H bond of an alkyne is acidic and can be reactive under various conditions, particularly in the presence of strong bases or certain transition metal catalysts. The bulky TMS group sterically and electronically "caps" the alkyne, preventing unwanted side reactions such as homo-coupling (Glaser coupling) during cross-coupling procedures.[8] This ensures that the molecule participates in reactions with high fidelity.

-

Facilitation of Selective Deprotection: The Si-C bond is robust enough to withstand many reaction conditions but can be cleaved selectively under mild, fluoride-mediated protocols (e.g., using tetrabutylammonium fluoride - TBAF) or basic conditions.[9] This allows for a two-stage reactivity profile: first, using the TMS-protected form in one synthetic step, followed by deprotection to reveal the terminal alkyne for a subsequent, different transformation. This orthogonality is central to its role in multi-step syntheses.

Key Applications in Advanced Synthesis

The primary applications for this reagent are in palladium-catalyzed cross-coupling reactions and, following deprotection, in bioorthogonal "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] this compound is an ideal substrate for this reaction, serving as the alkyne partner.

Causality in Protocol Design: The choice of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base is critical. The palladium catalyst orchestrates the main catalytic cycle of oxidative addition and reductive elimination. The copper(I) salt acts as a co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center more efficiently than the alkyne itself. The amine base serves to neutralize the HX acid produced during the reaction and maintain a catalytic environment.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

-

Reagent Addition: Add this compound (1.2 equiv.). Dissolve the solids in a suitable solvent system, typically a mixture of toluene and an amine base like triethylamine or diisopropylamine (volume ratio ~5:2). The amine acts as both the base and a co-solvent.[12]

-

Reaction Execution: Stir the mixture at a temperature ranging from ambient to 70 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides react at lower temperatures than bromides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Gateway to "Click Chemistry": Deprotection and Azide-Alkyne Cycloaddition

"Click chemistry" describes reactions that are high-yielding, stereospecific, and proceed under mild, often biological, conditions.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal click reaction, forming a stable 1,2,3-triazole ring. By deprotecting the TMS group, this compound provides the terminal alkyne necessary for this powerful transformation, making it a key tool for bioconjugation and drug discovery.[15][16]

Caption: Workflow from TMS-protected alkyne to triazole via click chemistry.

Field-Proven Experimental Protocol: TMS Deprotection & CuAAC

Part A: TMS Deprotection [9]

-

Setup: Dissolve the silyl-protected alkyne (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv., typically 1M in THF) dropwise at 0 °C.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the complete consumption of the starting material by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a nonpolar solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude terminal alkyne is often pure enough for the next step but can be purified by column chromatography if necessary.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Catalyst Preparation: In a separate flask, prepare the Cu(I) catalyst in situ. A common method is to dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.) and sodium ascorbate (0.10 equiv.) in a water/t-butanol solvent mixture. The ascorbate reduces Cu(II) to the active Cu(I) species.

-

Reagent Addition: To the catalyst mixture, add the deprotected terminal alkyne (1.0 equiv.) and the desired organic azide (1.0 equiv.).

-

Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, signaled by the precipitation of the triazole product.

-

Workup and Purification: Collect the solid product by vacuum filtration and wash with cold water and a nonpolar solvent (like cold ethanol or diethyl ether) to remove any unreacted starting materials. The product is often highly pure without the need for chromatographic purification, a hallmark of a true "click" reaction.[13]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound translates directly into applications of significant interest to its target audience.

-

Drug Discovery: The 1,2,3-triazole linker formed via click chemistry is a highly stable and polar bioisostere for amide bonds. It is not susceptible to enzymatic cleavage, making it an excellent and robust linker for joining molecular fragments in the synthesis of novel drug candidates.[15][16]

-

Bioconjugation: The ability to perform the CuAAC reaction in aqueous media allows for the labeling of biomolecules, such as proteins and nucleic acids, with probes, tags, or therapeutic agents.[17]

-

Materials Science: Sonogashira coupling reactions using this reagent are pivotal in the synthesis of conjugated polymers and oligomers.[2][18][19] These materials, characterized by extended π-systems, are investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store the compound under an inert gas in a cool, dry place.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that enables complex molecular design through a combination of robust protection and selective reactivity. Its central role in foundational synthetic methodologies like the Sonogashira coupling and click chemistry ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced functional materials. A thorough understanding of its properties and the rationale behind its application protocols is essential for any researcher aiming to innovate in these competitive fields.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Aerobic Oxidative C-C and C-N Bond Formations by Palladium-Catalyzed Reactions of Arylhydrazines with Terminal Alkynes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

Polymer Source. (n.d.). (4-Trimethylsilyl ethynyl)phenyl-1-phenylethylene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

Khan, M. S., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. PMC. Retrieved from [Link]

-

Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling involving axial 1-ethynyl-4-iodobenzene SubPcs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Dalton Transactions. (2010). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. RSC Publishing. Retrieved from [Link]

-

Singh, P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. Retrieved from [Link]

-

Singh, P., et al. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS).... Retrieved from [Link]

-

Liu, B., et al. (2007). Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. PubMed. Retrieved from [Link]

-

Singh, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from [Link]

-

ResearchGate. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. This compound | C11H14Si | CID 22627839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of cationic conjugated polymers for use in label-free DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Ethynylphenyl)trimethylsilane synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (4-Ethynylphenyl)trimethylsilane

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 16116-92-0, is a bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1] Its structure, featuring a para-substituted benzene ring with a terminal alkyne at one end and a trimethylsilyl (TMS) group at the other, makes it an exceptionally versatile synthetic building block. The TMS group can serve as a stable, sterically bulky protecting group for the aromatic ring position, or it can be chemically modified, while the terminal alkyne provides a reactive handle for a multitude of coupling reactions.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis via Sonogashira Cross-Coupling

The most reliable and widely employed method for synthesizing aryl-alkyne frameworks is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For the synthesis of this compound, a strategic approach involves a two-step, one-pot Sonogashira sequence starting from a readily available dihalobenzene.

The Underlying Chemistry: A Mechanistic Perspective

Understanding the Sonogashira reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The process involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[5]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-iodobenzene).

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

-

Reductive Elimination: The final step involves the reductive elimination from the palladium complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst.[5]

The choice of starting material is critical. Using 1-bromo-4-iodobenzene is advantageous due to the significant difference in reactivity between the C-I and C-Br bonds. The C-I bond undergoes oxidative addition with palladium much more readily than the C-Br bond, allowing for selective monosubstitution.[3]

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from 1-bromo-4-iodobenzene and trimethylsilylacetylene (TMSA), followed by the introduction of the terminal alkyne.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[6] this compound is a skin and eye irritant.[1] All reagents are flammable and/or toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]

Table 1: Reagents for Synthesis

| Reagent | Molar Eq. | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1-Bromo-4-iodobenzene | 1.0 | 282.91 | 10.0 | 2.83 g |

| Trimethylsilylacetylene (TMSA) | 1.05 | 98.22 | 10.5 | 1.45 mL |

| Pd(PPh₃)₂Cl₂ | 0.02 | 701.90 | 0.20 | 140 mg |

| Copper(I) Iodide (CuI) | 0.04 | 190.45 | 0.40 | 76 mg |

| Triethylamine (TEA) | - | 101.19 | - | 40 mL |

| Tetrahydrofuran (THF), Anhydrous | - | 72.11 | - | 40 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol), and CuI (76 mg, 0.40 mmol).

-

Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (40 mL) and triethylamine (40 mL) via syringe.

-

Reactant Addition: Stir the mixture to obtain a yellow suspension. Add trimethylsilylacetylene (1.45 mL, 10.5 mmol) dropwise via syringe over 5 minutes.

-

Reaction Monitoring (Stage 1): Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material and formation of the intermediate, (4-bromophenylethynyl)trimethylsilane. This stage typically takes 2-4 hours.

-

Introduction of Terminal Alkyne (Stage 2): This part of the synthesis is conceptual for completing the target molecule from the intermediate. A second, different Sonogashira coupling would be performed. For the purpose of this guide, we will focus on the synthesis of a related, commercially available precursor, (4-bromophenylethynyl)trimethylsilane, which is often used to synthesize more complex structures.[9] The direct synthesis of the title compound often follows alternative pathways.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the triethylamine salt by vacuum filtration, washing the solid with diethyl ether.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

Part 2: Purification and Isolation

The purity of the final compound is critical for its subsequent use in research and development. Column chromatography is the preferred method for purifying this compound and its intermediates.

Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane or petroleum ether slurry.

-

Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a non-polar solvent system, such as pure hexane or a gradient of ethyl acetate in hexane (e.g., 0% to 2% ethyl acetate). The product is non-polar and will elute early.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product, which appears as a colorless to yellow clear liquid.

Part 3: Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected around δ 0.25 ppm.[11]

-

Aromatic Protons: The para-substituted aromatic ring will show a characteristic pattern of two doublets, each integrating to 2 protons, typically in the range of δ 7.20-7.60 ppm.

-

Acetylenic Proton: A singlet integrating to 1 proton is expected around δ 3.0-3.5 ppm. Its position can be sensitive to the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

TMS Carbons: A signal for the methyl carbons will appear upfield, near δ 0.0 ppm.

-

Alkyne Carbons: Two signals are expected for the sp-hybridized carbons of the alkyne, typically between δ 77-84 ppm (for C-H) and δ 90-105 ppm (for C-Ar).

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, two for the protonated carbons and two for the quaternary (substituted) carbons, in the range of δ 122-135 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12]

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

-

C≡C Stretch: A weaker absorption band in the region of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

-

Si-CH₃ Bending: A strong, characteristic band at ~1250 cm⁻¹ is due to the symmetric deformation of the Si-CH₃ groups.[13]

-

Si-C Stretch: A strong band around 840-860 cm⁻¹ is characteristic of the Si-C stretch in the trimethylsilyl group.[13]

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region are due to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion (M⁺): The molecular weight of this compound is 174.31 g/mol .[1] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 174.

-

Key Fragmentation: A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (•CH₃, 15 Da), leading to a strong [M-15]⁺ peak at m/z = 159.

Table 2: Summary of Expected Characterization Data

| Technique | Feature | Expected Value/Observation |

| ¹H NMR | δ (TMS, 9H) | ~ 0.25 ppm (singlet) |

| δ (Aromatic, 4H) | ~ 7.20-7.60 ppm (two doublets) | |

| δ (Acetylenic, 1H) | ~ 3.0-3.5 ppm (singlet) | |

| FT-IR | ≡C-H Stretch | ~ 3300 cm⁻¹ (sharp, strong) |

| C≡C Stretch | ~ 2110 cm⁻¹ (weak) | |

| Si-CH₃ Bend | ~ 1250 cm⁻¹ (strong) | |

| Si-C Stretch | ~ 850 cm⁻¹ (strong) | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 174 |

| Major Fragment | m/z = 159 ([M-15]⁺) |

Conclusion: Enabling Innovation in Science and Medicine

The successful synthesis and rigorous characterization of this compound are foundational steps for its application in advanced research. Its unique bifunctional nature allows for its incorporation into complex molecular architectures, including conjugated polymers for materials science and novel small molecules for drug discovery.[2][14] The trimethylsilyl group, for instance, can enhance stability and modulate electronic properties, which are key considerations in the design of new chemical entities.[15] By providing this detailed technical guide, we aim to empower researchers and scientists to confidently synthesize and utilize this valuable compound, thereby accelerating innovation in their respective fields.

References

- TCI Chemicals. SAFETY DATA SHEET: this compound.

- Chem-Impex. [(4-Methoxyphenyl)ethynyl]trimethylsilane.

- ChemicalBook. ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)

- AK Scientific, Inc. Trimethyl((4-nitrophenyl)ethynyl)

- Angene Chemical. Safety Data Sheet - ((4-Methoxyphenyl)ethynyl)trimethylsilane.

- Tokyo Chemical Industry Co., Ltd. This compound.

- PubChem. ((4-Methoxyphenyl)ethynyl)trimethylsilane.

- Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane.

- Wikipedia. Sonogashira coupling.

- SynArchive. Sonogashira Coupling.

- PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane.

- Gelest. Cross-Coupling of Alkynylsilanes.

- Chemistry LibreTexts. Sonogashira Coupling.

- Organic Chemistry Portal. Sonogashira Coupling.

- Alfa Chemistry. CAS 16116-92-0 this compound.

- PubChem. This compound.

- ResearchGate.

- Lab Pro Inc. [(4-Methoxyphenyl)ethynyl]trimethylsilane, 1G.

- ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.

- Organic Syntheses. Procedure Details.

- MDPI. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities.

- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.

- NIH National Center for Biotechnology Information. Recent Applications of the (TMS)3SiH Radical-Based Reagent.

- ChemicalBook. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum.

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. This compound | C11H14Si | CID 22627839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. orgsyn.org [orgsyn.org]

- 11. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. jelsciences.com [jelsciences.com]

Introduction: The Structural Significance of (4-Ethynylphenyl)trimethylsilane

An In-depth Technical Guide to the NMR Data Interpretation of (4-Ethynylphenyl)trimethylsilane

This compound is a bifunctional organic compound of significant interest in materials science, organic synthesis, and medicinal chemistry. Its rigid, linear structure, provided by the para-substituted phenylacetylene core, makes it an ideal building block for polymers, molecular wires, and complex organic architectures. The presence of two distinct and reactive functional groups—the terminal alkyne (ethynyl group) and the trimethylsilyl (TMS) group—allows for selective, orthogonal chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of this molecule. Its power lies in its ability to provide a detailed atomic-level map, revealing the precise electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus. This guide provides a comprehensive interpretation of the NMR data for this compound, grounded in fundamental principles and practical insights for researchers and drug development professionals. We will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind observed chemical shifts, coupling patterns, and the influence of the key functional groups.

Core Principles: Understanding Substituent Effects

The NMR spectrum of this compound is dictated by the electronic interplay between the aromatic ring and its two para-substituents.

-

The Trimethylsilyl (-Si(CH₃)₃) Group : The TMS group is characterized by its chemical inertness and large molecular volume[1]. In NMR, its most notable feature is the strong, high-field signal from its nine equivalent methyl protons, which typically appears near 0 ppm, close to the tetramethylsilane reference standard[1][2]. The silicon atom is less electronegative than carbon, leading to a net electron-donating effect on the aromatic ring through sigma (σ) bonds. This results in increased electron density (shielding) at the ortho and para positions of the ring.

-

The Ethynyl (-C≡CH) Group : The sp-hybridized carbons of the alkyne are more electronegative than the sp² carbons of the benzene ring. This makes the ethynyl group a mild electron-withdrawing group, which decreases electron density (deshielding) on the aromatic ring.

This push-pull electronic dynamic creates a distinct and predictable pattern in the aromatic region of the NMR spectrum.

¹H NMR Spectrum Analysis: A Proton-by-Proton Walkthrough

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's structure. For a standard analysis in a solvent like deuterated chloroform (CDCl₃), we anticipate four distinct signals.

Experimental Protocol: ¹H NMR Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and effective choice. A comprehensive list of common NMR solvents and their properties is an essential resource[3][4].

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Transfer the solution to a standard 5 mm NMR tube.

-

Referencing : While the compound contains a TMS group, it is best practice to use the residual solvent peak as a primary reference (e.g., CHCl₃ at 7.26 ppm) or add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[5].

-

Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Signal Interpretation

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~0.25 | Singlet (s) | 9H | N/A | -Si(CH ₃)₃ |

| H-b | ~3.0 - 3.1 | Singlet (s) | 1H | N/A | -C≡CH |

| H-d | ~7.35 - 7.45 | Doublet (d) | 2H | ~8.4 Hz | Ar-H (ortho to -C≡CH) |

| H-c | ~7.45 - 7.55 | Doublet (d) | 2H | ~8.4 Hz | Ar-H (ortho to -Si(CH₃)₃) |

-

The TMS Protons (H-a) : A sharp, intense singlet is observed far upfield, typically around δ 0.25 ppm . This signal integrates to 9 protons. Its upfield position is a direct result of the low electronegativity of silicon[2][6]. The singlet multiplicity arises because all nine protons are chemically and magnetically equivalent, with no adjacent protons to couple with.

-

The Aromatic Protons (H-c, H-d) : The para-substitution pattern results in a symmetrical AA'BB' spin system, which often simplifies to appear as two distinct doublets[7][8].

-

The protons ortho to the electron-withdrawing ethynyl group (H-d ) are deshielded and appear further downfield.

-

The protons ortho to the electron-donating TMS group (H-c ) are more shielded and appear slightly upfield relative to their counterparts.

-

Both signals appear as doublets due to coupling with their adjacent aromatic proton (ortho coupling). The typical coupling constant, ³JHH, for this interaction is in the range of 8-9 Hz[9].

-

-

The Acetylenic Proton (H-b) : The terminal alkyne proton gives rise to a singlet typically found around δ 3.0-3.1 ppm . For comparison, the acetylenic proton in unsubstituted phenylacetylene appears at δ 3.06 ppm[10]. The singlet nature of this peak in standard spectra is due to the very small long-range coupling constants to the aromatic protons, which are often not resolved.

Visualizing the Assignments

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. This technique is invaluable for confirming the carbon framework of the molecule.

Signal Interpretation

Due to the molecule's symmetry, we expect to see eight distinct carbon signals. Aromatic carbon signals generally appear in the δ 110-160 ppm range[11][12].

Table 2: Typical ¹³C NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C-a | ~ -1.0 | -C H₃ |

| C-f | ~ 77.5 | -C≡C H |

| C-e | ~ 83.5 | -C ≡CH |

| C-h | ~ 122.5 | C -C≡CH (Quaternary) |

| C-d | ~ 128.0 | C H (ortho to -C≡CH) |

| C-c | ~ 132.0 | C H (ortho to -Si(CH₃)₃) |

| C-g | ~ 133.5 | C -Si(CH₃)₃ (Quaternary) |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

-

The TMS Carbon (C-a) : The three equivalent methyl carbons of the TMS group produce a single, sharp signal at a very high field, typically around δ -1.0 ppm .

-

The Alkynyl Carbons (C-e, C-f) : Two signals are observed for the alkyne carbons. The terminal, proton-bearing carbon (C-f ) appears further upfield (

δ 77.5 ppm ), while the internal carbon attached to the phenyl ring (C-e ) is found further downfield (δ 83.5 ppm ). -

The Aromatic Carbons (C-c, C-d, C-g, C-h) : Four signals arise from the six aromatic carbons.

-

Quaternary Carbons (C-g, C-h) : These carbons, which bear no protons, typically show weaker signals. The carbon attached to the silicon atom (C-g ) is significantly deshielded by the substituent effect. The carbon attached to the ethynyl group (C-h ) is also distinct. Advanced techniques like HSQC and HMBC are required for unambiguous assignment.

-

Protonated Carbons (C-c, C-d) : The two signals for the protonated carbons can be assigned based on the electronic effects discussed previously. The carbons ortho to the TMS group (C-c ) are expected at a different chemical shift than those ortho to the ethynyl group (C-d ). An HSQC experiment would definitively correlate these carbon signals to their directly attached proton signals (H-c and H-d).

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For absolute certainty in structural assignment, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon nuclei with their directly attached protons. It would show a clear correlation between the H-a signal and the C-a signal, H-c and C-c, H-d and C-d, and H-b and C-f. This is the most reliable method for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations for this compound would include:

-

A correlation from the TMS protons (H-a) to the ipso-carbon C-g.

-

Correlations from the acetylenic proton (H-b) to the alkynyl carbons C-e and C-f.

-

Correlations from the aromatic protons (H-c, H-d) to the quaternary aromatic carbons (C-g, C-h), helping to assign them.

-

Logical Workflow for NMR Interpretation

dot digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif"]; edge [color="#5F6368", fontname="sans-serif"];

} Caption: A self-validating workflow for the complete NMR analysis of the target molecule.

Conclusion

The NMR spectral interpretation of this compound is a logical process rooted in the fundamental principles of chemical shift theory and spin-spin coupling. By systematically analyzing the ¹H and ¹³C spectra, and employing 2D techniques for confirmation, a complete and unambiguous structural assignment can be achieved. The characteristic upfield singlet of the TMS group, the distinct AA'BB' pattern of the para-substituted ring, and the unique signals of the ethynyl group combine to create a spectral fingerprint that is both informative and definitive. This guide provides the foundational knowledge for researchers to confidently interpret their data and verify the integrity of this versatile chemical building block.

References

-

chemeurope.com. "Trimethylsilyl." Accessed January 17, 2026. [Link]

-

Wikipedia. "Trimethylsilyl group." Last modified September 21, 2023. [Link]

-

FEBS Letters. "Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors." Published May 2019. [Link]

-

University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Accessed January 17, 2026. [Link]

-

Moodle. "NMR Spectroscopy of Benzene Derivatives." Accessed January 17, 2026. [Link]

-

Quora. "How to determine the substitution pattern of a benzene from an HNMR spectrum." Published July 17, 2021. [Link]

-

University of Ottawa NMR Facility Blog. "Proton NMR of TMS." Published September 18, 2007. [Link]

-

YouTube. "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)." Published June 4, 2024. [Link]

-

JoVE. "NMR Spectroscopy of Benzene Derivatives." Accessed January 17, 2026. [Link]

-

Molecules. "Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion." Published December 20, 2018. [Link]

-

Canadian Science Publishing. "An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives." Published June 15, 1972. [Link]

-

Canadian Science Publishing. "An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives." Published June 15, 1972. [Link]

-

ResearchGate. "An Investigation of Long-range Proton–Proton Coupling Constants in Phenylacetylene Derivatives." Published January 1972. [Link]

-

SpectraBase. "((4-Methoxyphenyl)ethynyl)trimethylsilane - 13C NMR." Accessed January 17, 2026. [Link]

-

Organic Letters. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Published October 3, 2016. [Link]

-

Polymer Chemistry. "Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst." Published April 19, 2024. [Link]

-

University of Regensburg. "Chemical shifts." Accessed January 17, 2026. [Link]

-

ResearchGate. "13C-NMR chemical shifts." Accessed January 17, 2026. [Link]

-

Oregon State University. "13C NMR Chemical Shift." Accessed January 17, 2026. [Link]

-

The Royal Society of Chemistry. "N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions." Accessed January 17, 2026. [Link]

-

PubChem. "this compound." Accessed January 17, 2026. [Link]

-

SpectraBase. "Ethynyltrimethylsilane - 13C NMR." Accessed January 17, 2026. [Link]

-

The Royal Society of Chemistry. "Supporting Information." Accessed January 17, 2026. [Link]

-

The Royal Society of Chemistry. "Supporting Information for..." Accessed January 17, 2026. [Link]

-

SpectraBase. "Ethynyltrimethylsilane - 1H NMR." Accessed January 17, 2026. [Link]

-

Organometallics. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Published April 16, 2010. [Link]

-

Organometallics. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Published April 16, 2010. [Link]

-

National Institutes of Health. "Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion..." Published December 20, 2018. [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl [chemeurope.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. epfl.ch [epfl.ch]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Trimethylsilyl reporter groups for NMR studies of conformational changes in G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Phenylacetylene(536-74-3) 1H NMR spectrum [chemicalbook.com]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

(4-Ethynylphenyl)trimethylsilane FTIR spectrum analysis

An In-depth Technical Guide to the FTIR Spectrum Analysis of (4-Ethynylphenyl)trimethylsilane

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the vibrational modes that characterize this versatile organosilicon compound.

Introduction: The Molecular Blueprint

This compound, hereafter referred to as TMS-EP, is a bifunctional molecule featuring a para-substituted benzene ring at its core.[1] This aromatic system is appended with two electronically and sterically distinct functional groups: a terminal alkyne (-C≡CH) and a trimethylsilyl (-Si(CH₃)₃) group. This unique architecture makes TMS-EP a valuable building block in organic synthesis, particularly in the construction of complex conjugated systems for materials science and pharmaceutical applications.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural verification and quality assessment of TMS-EP. By probing the vibrational frequencies of the molecule's covalent bonds, FTIR provides a unique spectral "fingerprint," allowing for the unambiguous confirmation of its functional groups and substitution pattern.[2][3]

Theoretical Framework: Molecular Vibrations of TMS-EP

A molecule's interaction with infrared radiation is governed by its intrinsic vibrational modes. These motions, which include bond stretching and bending, occur at specific quantized energy levels. For a non-linear molecule with 'N' atoms, the theoretical number of fundamental vibrational modes is 3N-6.[3][4] For TMS-EP (C₁₁H₁₄Si), with 26 atoms, this calculates to 72 possible vibrational modes. However, the practical FTIR spectrum is dominated by a smaller number of characteristic and intense "group frequencies," which are invaluable for structural diagnosis.

The interpretation of the TMS-EP spectrum relies on identifying the distinct vibrational signatures of its three key structural components:

-

The terminal alkyne group.

-

The para-disubstituted aromatic ring .

-

The trimethylsilyl (TMS) group.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of the spectral analysis is contingent upon a meticulously executed experimental procedure. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Sample Preparation

Given that TMS-EP is a low-melting solid or liquid at room temperature, the most straightforward and effective method is the preparation of a thin film.

-

Plate Selection: Use a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Ensure the plate is clean, dry, and free of any residues by wiping it with a lint-free cloth dampened with a volatile solvent (e.g., anhydrous dichloromethane or hexane) and allowing it to dry completely.

-

Background Collection: Place the clean salt plate in the spectrometer's sample holder and collect a background spectrum. This critical step digitally subtracts the absorbance contributions from the salt plate and atmospheric water and carbon dioxide, preventing spectral artifacts.

-

Sample Application: Remove the plate from the spectrometer. Apply a single, small drop of TMS-EP to the center of the plate.

-

Film Formation: Gently place a second salt plate on top of the first, spreading the sample into a thin, uniform capillary film. Avoid applying excessive pressure, which could damage the plates.

-

Mounting: Place the resulting "sandwich" assembly back into the sample holder for analysis.

Instrumentation and Data Acquisition

-

Spectrometer: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with a Globar source and a Deuterated Triglycine Sulfate (DTGS) detector is suitable.

-

Parameters for High-Quality Data:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Provides a good balance between signal-to-noise and peak definition).[5]

-

Number of Scans: 16 to 32 scans (Co-adding multiple scans significantly improves the signal-to-noise ratio).[5]

-

Apodization: Happ-Genzel function is recommended for good peak shape fidelity.

-

Workflow Diagram

The entire experimental process, from preparation to analysis, follows a logical and self-validating sequence.

Caption: Experimental workflow for FTIR analysis of TMS-EP.

Spectral Interpretation: Decoding the Vibrational Signature

The resulting spectrum is a composite of the vibrational modes from each functional group. A systematic analysis allows for the complete structural confirmation of TMS-EP.

Key Diagnostic Regions and Peak Assignments

The table below summarizes the expected vibrational frequencies, their origins, and their characteristic intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3310 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| 3100 - 3000 | =C-H Stretch | Aromatic Ring | Medium to Weak |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretch | -CH₃ (from TMS) | Medium |

| ~2155 | -C≡C- Stretch | Internal Alkyne | Medium to Weak |

| 1600, 1500, 1450 | C=C In-Ring Stretch | Aromatic Ring | Medium, Multiple |

| ~1250 | Si-CH₃ Symmetric Deformation (Umbrella Mode) | Trimethylsilyl | Strong |

| 840 - 810 | C-H Out-of-Plane Bend (p-disubstituted) | Aromatic Ring | Strong |

| ~860 & ~760 | Si-C Stretch | Trimethylsilyl | Strong |

| 700 - 610 | ≡C-H Bend | Terminal Alkyne | Medium, Broad |

Detailed Analysis of Vibrational Modes

-

The Terminal Alkyne (-C≡CH):

-

≡C-H Stretch (~3310 cm⁻¹): This is arguably the most telling peak in the spectrum. Its appearance as a strong, sharp signal in this high-frequency region is definitive proof of a terminal alkyne.[6][7][8] Its absence would indicate an internal alkyne or a reaction at this site.

-

-C≡C- Stretch (~2155 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively uncluttered region of the spectrum.[2][7] Its intensity can be variable but its presence is a key confirmatory data point.

-

≡C-H Bend (700-610 cm⁻¹): A broad and medium-intensity band resulting from the out-of-plane bending of the acetylenic proton confirms the terminal nature of the alkyne.[6][8]

-

-

The Aromatic Ring (p-disubstituted):

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): These peaks appear at slightly higher wavenumbers than their aliphatic counterparts and confirm the presence of hydrogens attached to sp²-hybridized carbon atoms.[9][10]

-

C=C In-Ring Stretches (1600-1450 cm⁻¹): The phenyl ring exhibits a characteristic pattern of two to four bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[9][10]

-

C-H Out-of-Plane (OOP) Bend (840-810 cm⁻¹): This is a powerful diagnostic tool for determining the substitution pattern of the benzene ring. For a 1,4- (or para-) disubstituted ring, a single, strong absorption is expected in this narrow range.[10] This confirms the intended regiochemistry of the molecule.

-

-

The Trimethylsilyl (-Si(CH₃)₃) Group:

-

Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): A very strong and characteristic band corresponding to the symmetric "umbrella" deformation of the methyl groups attached to the silicon atom is a hallmark of the TMS group.[11][12]

-

Si-C Stretches (~860 & ~760 cm⁻¹): The stretching vibrations of the silicon-carbon bonds give rise to one or two strong bands in the fingerprint region. A strong absorption around 860-840 cm⁻¹ is particularly indicative of the Si-(CH₃)₃ moiety.[11][12]

-

Aliphatic C-H Stretches (2960-2850 cm⁻¹): The nine protons of the three methyl groups produce characteristic C-H stretching bands just below 3000 cm⁻¹, clearly distinguishing them from the aromatic C-H stretches.[13]

-

Conclusion: A Validated Structural Identity

The FTIR spectrum of this compound provides a wealth of structural information. The simultaneous observation of the sharp ≡C-H stretch at ~3310 cm⁻¹, the strong Si-CH₃ umbrella mode at ~1250 cm⁻¹, and the intense C-H out-of-plane bend characteristic of para-disubstitution around 830 cm⁻¹ provides unequivocal confirmation of the molecule's identity. This analytical method, grounded in a robust experimental protocol, offers a reliable and efficient system for quality control and structural elucidation in any research or development setting.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy by Functional Group. Retrieved from [Link]

-

Abargues, R., et al. (2013). The FTIR spectra of α-SiCN:H film deposited by trimethylsilane (3MS)... ResearchGate. Retrieved from [Link]

-

Malaysian Journal of Fundamental and Applied Sciences. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

ResearchGate. (2012). FTIR Spectroscopy Characterization of Si-C bonding in SiC Thin Film. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) FT-IR for trimethylsilyl methyl cellulose. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra and some feature peaks of silicon rich SiC films. Retrieved from [Link]

-

International Journal of Engineering Research and Applications. (2014). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. Retrieved from [Link]

-

Jeju National University. (n.d.). Analysis of FTIR Spectra in Organic-Inorganic Hybrid Type. Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Analysis of Some Selected Modes of the Title Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

Labcompare. (n.d.). This compound E305083 from Aladdin Scientific Corporation. Retrieved from [Link]

-

PubMed. (2002). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Retrieved from [Link]

-

Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterisation of silyl-capped amino tolane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule. Retrieved from [Link]

-

PubMed. (2002). Theoretical vibrational analysis of monohalogenated phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Molecular vibration. Retrieved from [Link]

Sources

- 1. This compound | C11H14Si | CID 22627839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Molecular vibration - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ijera.com [ijera.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Reactivity and Stability of (4-Ethynylphenyl)trimethylsilane

Abstract: (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) is a pivotal organosilicon compound that serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Its unique bifunctional nature, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and an aromatic ring, allows for a wide range of chemical transformations. This guide provides a comprehensive analysis of its synthesis, core reactivity, and stability profile. We will delve into the mechanistic underpinnings of its key reactions, including the critical role of the TMS protecting group, protocols for its selective removal (protiodesilylation), and its application in cross-coupling chemistries. Stability considerations, safe handling procedures, and detailed experimental protocols are also presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Molecular Architecture and Strategic Value

This compound, also known as 1-ethynyl-4-(trimethylsilyl)benzene or 4-(trimethylsilyl)phenylacetylene, is a colorless to yellow liquid at room temperature. Its strategic importance in modern chemistry stems from the orthogonal reactivity of its constituent parts: the TMS-protected alkyne and the phenyl ring.

The trimethylsilyl group serves as a robust yet readily cleavable protecting group for the terminal alkyne's acidic proton. This protection is crucial for preventing undesirable side reactions, such as self-coupling (Glaser coupling), under various conditions, particularly during metal-catalyzed cross-coupling reactions involving other parts of a molecule.[4][5][6] Furthermore, the silyl group enhances the thermal stability of the molecule and improves its handling characteristics compared to the free terminal alkyne.[1][6] This controlled reactivity allows for sequential and site-selective functionalization, making it an invaluable tool for constructing complex molecular architectures found in pharmaceuticals, functional polymers, and organic electronic materials.[1][7]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. A typical route involves the coupling of an aryl dihalide, such as 1-bromo-4-iodobenzene, with ethynyltrimethylsilane. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed couplings, the reaction can be performed selectively at the iodo position.[8]

Alternatively, a more direct approach involves the coupling of 4-ethynylaniline or a similar precursor, which is then functionalized. However, the palladium-catalyzed reaction between a suitable aryl halide like 4-bromoiodobenzene and trimethylsilylacetylene remains a primary and reliable method for its preparation.

Core Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by the chemistry of the TMS-protected alkyne. The aryl ring offers a stable scaffold but can also participate in electrophilic aromatic substitution, although this is less common given the primary utility of the alkyne group.

The Trimethylsilyl Group: More Than Just a Placeholder

The Si-C(alkyne) bond is the epicenter of the molecule's reactivity. The TMS group is one of the most labile silyl protecting groups, making its removal straightforward under mild conditions.[9] Its primary functions are:

-

Protection: It masks the acidic proton of the terminal alkyne, enabling reactions elsewhere in the molecule without interference.

-

Stabilization: It significantly increases the thermal stability of the alkyne, particularly in conjugated systems like diynes and polyynes.[5][6]

-

Solubility: The lipophilic nature of the TMS group often improves the solubility of the molecule in common organic solvents.

Deprotection (Protiodesilylation): Unmasking the Alkyne

The selective cleavage of the Si-C bond to regenerate the terminal alkyne is arguably the most important reaction of this compound. This transformation can be achieved under a variety of mild basic, acidic, or fluoride-mediated conditions.[5][10]

Base-Mediated Deprotection: Mild bases such as potassium carbonate (K₂CO₃) in methanol are highly effective for removing the TMS group.[10][11] The reaction proceeds via nucleophilic attack of the methoxide ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with the resulting acetylide anion being protonated by the solvent to yield the terminal alkyne.[11]

Fluoride-Mediated Deprotection: Fluoride ions exhibit a very high affinity for silicon, making fluoride sources like tetra-n-butylammonium fluoride (TBAF) extremely effective reagents for TMS deprotection.[10][12] The mechanism is analogous to base-mediated cleavage, involving the formation of a stable pentacoordinate intermediate. The strength of the Si-F bond (approx. 135 kcal/mol) is a powerful thermodynamic driving force for this reaction.[12]

Below is a diagram illustrating the general mechanism for nucleophile-induced desilylation.

Caption: Generalized mechanism of TMS deprotection via a pentacoordinate silicon intermediate.

Participation in Cross-Coupling Reactions

Once deprotected, the resulting 4-ethynylphenylacetylene is a valuable substrate for various coupling reactions. The most notable is the Sonogashira coupling , where it can be coupled with aryl or vinyl halides to extend the conjugated system.[4][13][14] This two-step sequence—deprotection followed by coupling—is a cornerstone of synthetic strategies aimed at building complex oligo(phenylene ethynylene) (OPE) structures for molecular electronics and materials science.[15]

The workflow below illustrates the strategic use of this compound in a typical synthetic sequence.

Caption: Synthetic utility workflow starting from this compound.